molecular formula C15H10BrClN2OS B2385371 (E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865543-83-5

(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2385371
M. Wt: 381.67
InChI Key: MUGUBZLBYJLMFI-OBGWFSINSA-N
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Description

The compound “(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been found to have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by their C, H, and N analysis . For example, one of the derivatives, N-(4-Methylbenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl) ethylamino] benzamide, has a yield of 93%; m.p. 210–214 °C; FT-IR (KBr, ν max cm −1): 1270 (C–S); 1652 (C=N); 1670 (amide C=O); 3135–3165 (–NH) .

properties

IUPAC Name

4-bromo-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2OS/c1-19-13-11(17)3-2-4-12(13)21-15(19)18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGUBZLBYJLMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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